molecular formula C12H8BrF3N2O2S B12612893 {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918341-67-0

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B12612893
CAS No.: 918341-67-0
M. Wt: 381.17 g/mol
InChI Key: MRRNYOMSSVRXHG-UHFFFAOYSA-N
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Description

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule features a bromo- and trifluoromethyl-substituted anilino moiety linked to a thiazole-acetic acid core, with a molecular formula of C12H8BrF3N2O2S and a molecular weight of 381.17 g/mol . Compounds containing the 1,3-thiazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of both bromine and trifluoromethyl groups on the phenyl ring makes this molecule a valuable building block for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. The acetic acid functional group enhances the molecule's utility, allowing for conjugation or salt formation to modify physicochemical properties. Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules for various applications, including pharmaceutical research and materials science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

918341-67-0

Molecular Formula

C12H8BrF3N2O2S

Molecular Weight

381.17 g/mol

IUPAC Name

2-[2-[4-bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H8BrF3N2O2S/c13-9-2-1-6(3-8(9)12(14,15)16)17-11-18-7(5-21-11)4-10(19)20/h1-3,5H,4H2,(H,17,18)(H,19,20)

InChI Key

MRRNYOMSSVRXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents. A notable investigation demonstrated that compounds with similar structures exhibited significant growth-inhibitory effects against various cancer cell lines. For instance, one study reported an IC₅₀ value of 2.01 µM for a related thiazole derivative against HT29 colon cancer cells . The presence of electron-withdrawing groups like bromine and trifluoromethyl in the structure is believed to enhance the antitumor efficacy.

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial properties. A series of studies have shown that compounds with thiazole moieties exhibit good to moderate activity against a range of bacterial species. For example, derivatives synthesized from similar thiazole frameworks demonstrated superior activity against Staphylococcus epidermidis when compared to standard antibiotics . The incorporation of halogens in the structure has been linked to improved antibacterial action.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly concerning carbonic anhydrase (CA) enzymes. Thiazole derivatives have been identified as promising CA inhibitors, with specific structural requirements enhancing their inhibitory activity. For instance, the presence of a carboxylic acid moiety at the 4-position and an amino group at the 2-position in thiazole scaffolds has been associated with increased potency against CA-III .

Case Study 1: Antitumor Efficacy

In a study focusing on thiazole-integrated pyridine derivatives, one compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil. This was attributed to the structural modifications that included electron-withdrawing groups . Such findings suggest that similar modifications in 2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid could lead to enhanced antitumor properties.

Case Study 2: Antibacterial Activity

A recent synthesis of imidazotriazole-incorporated thiazoles showed promising antibacterial activity against various microbial strains. The study found that certain derivatives outperformed conventional antibiotics, indicating that structural variations in thiazoles can significantly influence their biological activities .

Mechanism of Action

The mechanism by which {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, molecular weights, and substituent positions of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notes
{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid (Target) C₁₂H₈BrF₃N₂O₂S 381.17 (calc.) Anilino: 4-Br, 3-CF₃; Thiazole: 4-acetic acid Hypothesized enzyme inhibitor (analogous to )
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid C₁₂H₉F₃N₂O₂S 302.27 Anilino: 4-CF₃; Thiazole: 4-acetic acid Lacks bromo; reduced steric/electronic effects
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₇BrN₂O₂S 327.15 Phenyl: 3-Br; Thiazole: 4-acetic acid Discontinued; no trifluoromethyl group
[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₄BrF₃N₂O₂ 273.01 Pyrazole: 4-Br, 3-CF₃; 1-acetic acid Different heterocyclic core (pyrazole vs. thiazole)
Key Observations:

The absence of bromo in 's compound reduces steric hindrance, which may improve solubility but diminish target selectivity . In 's compound, bromo at the phenyl 3-position (vs. anilino 4-position) alters spatial interactions, possibly affecting molecular docking .

Heterocyclic Core Differences :

  • The pyrazole-based compound in has a smaller molecular weight and distinct electronic properties compared to thiazole derivatives, highlighting the role of the heterocyclic core in modulating activity .

Biological Activity

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid, with the CAS number 918341-67-0, is a synthetic organic compound characterized by its thiazole and acetic acid moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_{8}BrF3_3N2_2O2_2S, with a molecular weight of 381.168 g/mol. The structure includes a trifluoromethyl group attached to an aniline moiety, which is further connected to a thiazole ring and an acetic acid group.

PropertyValue
Molecular FormulaC12_{12}H8_{8}BrF3_3N2_2O2_2S
Molecular Weight381.168 g/mol
LogP3.717
PSA93.690 Å

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been reported to exhibit inhibitory effects on various cancer cell lines:

  • Inhibition of VEGFR-2 : The compound has shown inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. A study indicated that derivatives related to this compound had IC50_{50} values ranging from 0.034 to 0.075 μM against VEGFR-2, demonstrating significant potency in inhibiting endothelial cell proliferation associated with cancer growth .
  • Antiproliferative Activity : In vitro testing against cervical (HeLa), breast (MCF-7), lung (H460), and liver (HepG2) cancer cell lines revealed that the compound exhibits effective antiproliferative activity with IC50_{50} values suggesting moderate to high efficacy .

Antimicrobial Activity

The thiazole derivatives, including this compound, have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. One study identified aminothiazole compounds as potent inhibitors of P. falciparum growth in culture, indicating that structural modifications could enhance their efficacy against malaria .

Study on Anticancer Efficacy

A notable research effort focused on the synthesis and evaluation of thiazole derivatives for anticancer activity. The study found that certain modifications to the thiazole structure significantly enhanced the anticancer properties of the compounds tested, with particular attention to their interactions with cellular targets involved in cancer proliferation .

Optimization Against Infectious Diseases

Another investigation explored the optimization of aminothiazole compounds against M. tuberculosis and P. falciparum. The findings suggested that specific structural features contributed to increased stability and potency against these pathogens, highlighting the therapeutic potential of thiazole-based compounds .

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